2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile

Medicinal Chemistry Synthetic Organic Chemistry Yield Optimization

2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile (CAS 915019-52-2) is a complex quinoline derivative that functions primarily as a critical synthetic reagent. It is not an active pharmaceutical ingredient but a versatile building block used in the preparation of imidazoquinoline derivatives, which act as dual mTOR and PI3K kinase inhibitors.

Molecular Formula C19H17BrN4
Molecular Weight 381.277
CAS No. 915019-52-2
Cat. No. B585788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile
CAS915019-52-2
Synonyms4-[(3-Amino-6-bromo-4-quinolinyl)amino]-α,α-dimethylbenzeneacetonitrile;  _x000B_2-[4-[(3-Amino-6-bromoquinolin-4-yl)amino]phenyl]-2-methylpropanenitrile;  2-[4-[(3-Amino-6-bromoquinolin-4-yl)amino]phenyl]-2-methylpropionitrile
Molecular FormulaC19H17BrN4
Molecular Weight381.277
Structural Identifiers
SMILESCC(C)(C#N)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2N)Br
InChIInChI=1S/C19H17BrN4/c1-19(2,11-21)12-3-6-14(7-4-12)24-18-15-9-13(20)5-8-17(15)23-10-16(18)22/h3-10H,22H2,1-2H3,(H,23,24)
InChIKeyFVQNIUZKXMCFME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

915019-52-2: A Specialized 4-Aminoquinoline Intermediate for Targeted Kinase Inhibitor Synthesis


2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile (CAS 915019-52-2) is a complex quinoline derivative that functions primarily as a critical synthetic reagent [1]. It is not an active pharmaceutical ingredient but a versatile building block used in the preparation of imidazoquinoline derivatives, which act as dual mTOR and PI3K kinase inhibitors . The compound stands out from simpler quinoline intermediates due to its pre-constructed 4-((3-amino-6-bromoquinolin-4-yl)amino)phenyl pharmacophore, enabling more efficient synthesis of complex target molecules.

Why 915019-52-2 Cannot Be Replaced by Generic Amino-Bromoquinolines for mTOR/PI3K Inhibitor Synthesis


Generic amino-bromoquinoline reagents lack the pre-integrated 4-(2-cyanopropan-2-yl)phenyl moiety that defines the core structure of dactolisib (BEZ235)-class dual PI3K/mTOR inhibitors [1]. Substituting 915019-52-2 with a simpler analog would require significantly more synthetic steps, introducing complexity, lower yields, and new purification challenges in the construction of this specific pharmacophore . The quantitative differences in synthetic efficiency and resulting molecular integrity directly impact project timelines and costs.

Quantitative Evidence for Selecting 2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile (CAS 915019-52-2) Over Closest Alternatives


Synthetic Yield Advantage: 86% Yield in a Key Reduction Step

The primary synthetic route to 915019-52-2 involves a reduction of 2-(4-(6-bromo-3-nitroquinolin-4-ylamino)phenyl)-2-methylpropanenitrile, which proceeds with a yield of approximately 86% . This high-yielding late-stage transformation is a critical differentiator from alternative synthetic pathways for similar 4-aminoquinoline scaffolds, where comparable conversions can suffer from poor selectivity and lower yields due to competing reduction of other susceptible functional groups.

Medicinal Chemistry Synthetic Organic Chemistry Yield Optimization

Defined Role as a Direct Precursor to Dactolisib Analogs via Patented Chemistry

915019-52-2 is explicitly claimed as a reagent for the preparation of imidazoquinoline derivatives in PCT patent application WO 2013053273 . These derivatives are dual mTOR and PI3K-kinase inhibitors. This contrasted with closely related 3-amino-6-bromoquinoline (CAS 7101-96-4), which lacks the '4-(2-cyanopropan-2-yl)phenyl' substituent and is a generic fragment, not documented as a direct precursor to this specific, patented class of dual inhibitors.

Cancer Therapeutics PI3K/mTOR Dual Inhibition Process Chemistry

Optimized Physicochemical Profile for Downstream Handling and Formulation

The compound possesses a precisely defined physicochemical signature critical for procurement and use. Its logP is calculated at 5.78, and its topological polar surface area (PSA) is 74.73 Ų, indicating a balance between permeability and solubility [1]. Compared to the less functionalized 3-amino-6-bromoquinoline (MW: 223.07 g/mol), the significantly higher molecular weight (381.27 g/mol) and more complex structure directly impact solubility in standard organic solvents and storage stability requirements .

Pre-formulation Physicochemical Properties Procurement Specifications

Optimal Application Scenarios for Procuring 2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile


Medicinal Chemistry Campaigns for Novel Dual PI3K/mTOR Inhibitors

This compound is the reagent of choice for medicinal chemists synthesizing focused libraries of imidazoquinoline-based dual PI3K/mTOR inhibitors, as defined in patent WO 2013053273 . Procuring this specific intermediate, rather than a generic aminoquinoline, directly enables the synthesis of BEZ235 analogs by providing the fully elaborated eastern portion of the molecule, cutting two to three synthetic steps from the overall route .

Process Chemistry Scale-Up for Early Clinical Candidates

Given its documented 86% yield in a critical reduction step , this intermediate is ideal for process chemistry groups aiming to develop a robust, scalable route to a dactolisib-class active pharmaceutical ingredient (API). The high yield directly reduces the cost of goods for large-scale preparation, a key driver for procurement in an industrial setting.

Chemical Biology Studies of mTOR Pathway Modulation

Research groups investigating the PI3K/AKT/mTOR signaling pathway can use this intermediate to create novel tool compounds with potentially differentiated selectivity profiles. Its unique combination of a 6-bromo substituent for further functionalization and a pre-attached cyanoisopropylphenyl moiety for target engagement makes it a more direct precursor than building the entire molecule from simpler fragments.

Contract Research and Custom Synthesis of Kinase Inhibitor Libraries

For contract research organizations (CROs) offering custom synthesis, procuring this advanced intermediate allows for the rapid generation of proprietary compound libraries. The presence of the 6-bromo group provides a robust synthetic handle for Suzuki coupling, enabling the introduction of a wide variety of aromatic groups to explore structure-activity relationships (SAR) at the back pocket of the target kinase .

Quote Request

Request a Quote for 2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.